LogP-Driven Lipophilicity Differentiation: 5.8-Fold Higher Lipophilicity than the Des-Bromo Analog
The target compound (CAS 77956-37-7) exhibits a calculated LogP of 2.20 , compared with a LogP of 1.44 for the des-bromo analog methyl 2-(2-acetylphenoxy)acetate (CAS 77956-92-4) . This difference of 0.76 log units corresponds to an approximately 5.8-fold higher partition coefficient (log₁₀ scale) for the brominated derivative, imparting significantly greater hydrophobicity that impacts both chromatographic retention and passive membrane diffusion in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.20 (TPSA 52.6 Ų) |
| Comparator Or Baseline | Methyl 2-(2-acetylphenoxy)acetate (CAS 77956-92-4): LogP = 1.44 (TPSA 52.6 Ų) |
| Quantified Difference | ΔLogP = +0.76 (≈5.8-fold higher lipophilicity) |
| Conditions | Calculated LogP values from the same computational method (chemsrc/chem960 database); TPSA values identical at 52.6 Ų |
Why This Matters
Higher LogP without altering TPSA translates to superior membrane permeability in cell-based assays, making the brominated ester a better candidate when intracellular target engagement is required.
